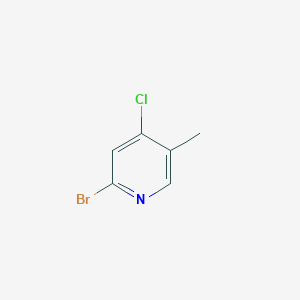

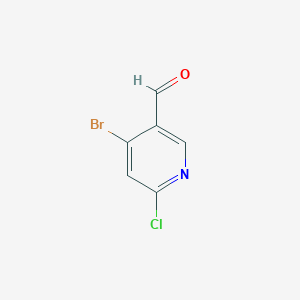

4-Bromo-6-chloronicotinaldehyde

Overview

Description

4-Bromo-6-chloronicotinaldehyde (4-BCN) is a chemical compound belonging to the family of aldehydes. It is a colorless solid with a molecular weight of 179.99 g/mol and a melting point of 53-55 °C. 4-BCN is widely used in the synthesis of various pharmaceuticals, pesticides, and other organic compounds. It is also used as a reagent in organic synthesis and as an intermediate in the production of various polymers.

Scientific Research Applications

Scientific Research Applications of 4-Bromo-6-chloronicotinaldehyde

Photolabile Protecting Group for Aldehydes and Ketones 6-Bromo-4-(1,2-dihydroxyethyl)-7-hydroxycoumarin (Bhc-diol) demonstrates potential as a photoremovable protecting group for aldehydes and ketones under simulated physiological conditions. This can be instrumental in controlled release scenarios, including benzaldehyde and cyclohexanone (Lu, Fedoryak, Moister, & Dore, 2003).

Transformation in Anaerobic Conditions Studies using metabolically stable anaerobic bacteria have shown that halogenated aromatic aldehydes like 6-bromovanillin can undergo transformation processes. These transformations include synthesis of corresponding carboxylic acids and partial reduction to hydroxymethyl groups, highlighting their potential in biodegradation and environmental remediation processes (Neilson, Allard, Hynning, & Remberger, 1988).

Synthesis of Stable Halo-pentafulvenes The reaction of cyclopentadiene-1-carbaldehyde with halogens like bromine leads to the creation of stable halo-pentafulvenes. Such chemical reactions underscore the utility of halogenated aldehydes in synthesizing complex organic compounds (Krimmer, Stowasser, & Hafner, 1982).

Synthesis of Triazole Derivatives with Biological Activities Treatment of triazole compounds with aromatic aldehydes, including halogenated aldehydes, results in the formation of Schiff bases and Mannich bases. These compounds exhibit significant biological activities, such as lipase and urease inhibitory effects, demonstrating the potential of halogenated aldehydes in drug discovery (Bekircan, Menteşe, Ülker, & Kucuk, 2014).

Formation of New Aromatic Halogenated Disinfection Byproducts Bromide concentration in chlorinated drinking water influences the formation and speciation of halogenated disinfection byproducts (DBPs). Studies have shown that increasing bromide concentration shifts the DBPs from being less brominated to more brominated, indicating the role of halogenated aldehydes in water treatment and environmental chemistry (Pan & Zhang, 2013).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

4-bromo-6-chloropyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO/c7-5-1-6(8)9-2-4(5)3-10/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIRJSSSWMBEHAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)C=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80734997 | |

| Record name | 4-Bromo-6-chloropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80734997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060805-64-2 | |

| Record name | 4-Bromo-6-chloropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80734997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-Methylbenzo[d]isoxazol-5-yl)methanamine hydrochloride](/img/structure/B3026612.png)

![4-[4-[[5-Chloro-4-[[2-[(propan-2-yl)sulfonyl]phenyl]amino]pyrimidin-2-yl]amino]-5-isopropoxy-2-methylphenyl]piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B3026621.png)